molecular formula C20H22N2O2S2 B2916501 5-(((4-(2,4-dimethylphenyl)thiazol-2-yl)thio)methyl)-N-isopropylfuran-2-carboxamide CAS No. 1105230-33-8

5-(((4-(2,4-dimethylphenyl)thiazol-2-yl)thio)methyl)-N-isopropylfuran-2-carboxamide

Cat. No.: B2916501
CAS No.: 1105230-33-8
M. Wt: 386.53
InChI Key: IOPFPTAWCGMIHL-UHFFFAOYSA-N
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Description

5-(((4-(2,4-dimethylphenyl)thiazol-2-yl)thio)methyl)-N-isopropylfuran-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-(2,4-dimethylphenyl)thiazol-2-yl)thio)methyl)-N-isopropylfuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the 2,4-Dimethylphenyl Group:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling of the Thiazole and Furan Rings: The thiazole and furan rings are coupled through a thioether linkage, typically using a thiol and a halogenated furan derivative.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines and thiols for nucleophilic substitution.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include primary and secondary amines.

    Substitution: Products depend on the specific substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its structure allows for the design of materials with specific chemical and physical characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 5-(((4-(2,4-dimethylphenyl)thiazol-2-yl)thio)methyl)-N-methylfuran-2-carboxamide
  • 5-(((4-(2,4-dimethylphenyl)thiazol-2-yl)thio)methyl)-N-ethylfuran-2-carboxamide
  • 5-(((4-(2,4-dimethylphenyl)thiazol-2-yl)thio)methyl)-N-propylfuran-2-carboxamide

Uniqueness

The uniqueness of 5-(((4-(2,4-dimethylphenyl)thiazol-2-yl)thio)methyl)-N-isopropylfuran-2-carboxamide lies in its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

5-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-N-propan-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-12(2)21-19(23)18-8-6-15(24-18)10-25-20-22-17(11-26-20)16-7-5-13(3)9-14(16)4/h5-9,11-12H,10H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPFPTAWCGMIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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